Product packaging for 4-Methylumbelliferyl b-D-gentiotrioside(Cat. No.:CAS No. 383160-16-5)

4-Methylumbelliferyl b-D-gentiotrioside

Cat. No.: B1139951
CAS No.: 383160-16-5
M. Wt: 662.6 g/mol
InChI Key: FKYXQNIYOMUPSR-WJYZNBJTSA-N
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Description

Fundamental Role of Fluorogenic Substrates in Enzyme Characterization

Fluorogenic substrates are powerful tools for enzyme characterization due to their ability to provide a highly sensitive and continuous measure of catalytic activity. nih.gov These molecules are ingeniously designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction, typically a hydrolysis event, cleaves a bond that holds a quenching moiety to a fluorophore. nih.gov This cleavage liberates the fluorophore, resulting in a significant increase in fluorescence that can be readily detected and quantified. biosynth.com This "turn-on" fluorescent signal provides a direct and real-time readout of the rate of the enzymatic reaction.

The high sensitivity of fluorescence detection allows for the use of very low substrate concentrations, minimizing any potential interference with the biological system under study. nih.gov Furthermore, the continuous nature of the assay enables detailed kinetic analysis, providing insights into enzyme mechanisms and the effects of inhibitors or activators. nih.gov

Historical Context and Evolution of 4-Methylumbelliferyl Derivatives as Probes

The use of fluorogenic substrates has a rich history, with coumarin (B35378) derivatives, particularly those of 4-methylumbelliferone (B1674119) (4-MU), emerging as highly versatile and widely adopted scaffolds. rsc.orgresearchgate.net 4-Methylumbelliferone itself is a naturally occurring compound that exhibits strong blue fluorescence in alkaline solutions. chemicalbook.com Early work recognized the potential of this fluorescence, and chemists began to synthesize various glycosides of 4-MU. sigmaaldrich.comresearchgate.net

Initially, the synthesis of these derivatives was often challenging, involving multi-step processes with modest yields. google.com However, the clear advantages of using a fluorogenic readout spurred the development of more efficient synthetic methodologies. mdpi.com The core principle behind these probes is that the glycosidic bond to the 7-hydroxyl group of 4-methylumbelliferone quenches its fluorescence. nih.gov Enzymatic cleavage of this bond liberates the highly fluorescent 4-methylumbelliferone anion at appropriate pH levels. medchemexpress.comcaymanchem.com

Over the years, a vast library of 4-methylumbelliferyl glycosides has been synthesized, each tailored to be a specific substrate for a particular glycosidase enzyme. medchemexpress.com This has enabled researchers to probe the activity of a wide range of enzymes involved in various biological processes. jst.go.jp For instance, 4-methylumbelliferyl-β-D-glucuronide (MUG) has become a standard for the detection of β-glucuronidase activity, notably in identifying E. coli contamination. thermofisher.comnih.gov Similarly, other 4-MU derivatives are used in the diagnosis of lysosomal storage diseases, such as Gaucher disease, by measuring the activity of specific hydrolases. sigmaaldrich.com The evolution of these probes continues, with ongoing efforts to create substrates with improved properties, such as enhanced water solubility and greater specificity. acs.orgmdpi.com

Specific Significance of 4-Methylumbelliferyl β-D-gentiotrioside as a Glycosidase Substrate

Within the extensive family of 4-methylumbelliferyl glycosides, 4-Methylumbelliferyl β-D-gentiotrioside holds particular significance as a substrate for β-glucosidases. This compound features a trisaccharide moiety, gentotriose, linked to the 4-methylumbelliferone fluorophore. The enzymatic hydrolysis of the terminal β-glucosidic bond by a β-glucosidase initiates a cascade that ultimately releases the fluorescent 4-methylumbelliferone.

The extended sugar chain of 4-Methylumbelliferyl β-D-gentiotrioside can provide enhanced specificity for certain β-glucosidases, particularly those that recognize and bind to longer oligosaccharide chains. This makes it a valuable tool for dissecting the substrate specificity and kinetic properties of different β-glucosidase isozymes. For example, it can be used to differentiate the activity of endo-acting from exo-acting glucosidases.

Detailed Research Findings

The utility of 4-Methylumbelliferyl β-D-gentiotrioside and related compounds is underscored by numerous research applications. Studies have employed these substrates to characterize β-glucosidases from various sources, including the fungus Aspergillus niger. tandfonline.com The kinetic parameters of enzymatic hydrolysis, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by monitoring the rate of fluorescence increase. For instance, a study on β-glucosidase from Aspergillus niger reported a Km of 8.0 mM and a Vmax of 166 µmol/min/mg of protein using p-nitrophenyl β-D-glucopyranoside, a chromogenic substrate with a similar principle. tandfonline.com While specific kinetic data for 4-Methylumbelliferyl β-D-gentiotrioside with this enzyme are not detailed in the provided search results, the principle of the assay remains the same.

The synthesis of such complex glycosides has also been a focus of research. For example, the synthesis of a related compound, 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, was achieved through a multi-step process involving the isolation of a peracetylated oligoglucoside, followed by glycosylation with 4-methylumbelliferone using a Lewis acid catalyst, and subsequent deacetylation. tandfonline.com This highlights the chemical complexity involved in creating these sophisticated molecular probes.

Furthermore, the enzymatic hydrolysis of other 4-methylumbelliferyl oligosaccharides, such as 4-methylumbelliferyl tetra-N-acetyl-β-chitotetraoside by lysozyme, has been studied in detail, demonstrating the broad applicability of this class of substrates for investigating various glycoside hydrolases. acs.org

Below are interactive data tables summarizing the properties of the key chemical compounds discussed in this article.

Table 1: Properties of 4-Methylumbelliferyl β-D-gentiotrioside and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Appearance
4-Methylumbelliferyl β-D-gentiotrioside C₂₈H₃₈O₁₈ 662.59 White to Off-White Solid
4-Methylumbelliferone C₁₀H₈O₃ 176.17 Off-white to yellow crystalline powder chemicalbook.comsigmaaldrich.com
4-Methylumbelliferyl β-D-glucopyranoside C₁₆H₁₈O₈ 338.31 White solid nih.gov

Table 2: Properties of β-Glucosidase from Aspergillus niger This table is interactive. Click on the headers to sort the data.

Property Value Reference
EC Number 3.2.1.21 libios.fr
Optimal pH 4.0 - 5.5 nih.gov
Optimal Temperature 40 - 65 °C nih.gov
Molecular Weight (SDS-PAGE) 60 - 95 kDa tandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O18 B1139951 4-Methylumbelliferyl b-D-gentiotrioside CAS No. 383160-16-5

Properties

CAS No.

383160-16-5

Molecular Formula

C28H38O18

Molecular Weight

662.6 g/mol

IUPAC Name

4-methyl-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13?,14?,15?,17-,18-,19-,20+,21+,22+,23?,24?,25?,26-,27-,28-/m1/s1

InChI Key

FKYXQNIYOMUPSR-WJYZNBJTSA-N

Synonyms

7-[(O-β-D-Glucopyranosyl-(1-6)-O-β-D-glucopyranosyl-(1-6)-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one;  Glc1-b-6Glc1-b-6Glc1-b-4Mu

Origin of Product

United States

Enzymatic Hydrolysis and Kinetic Analysis of 4 Methylumbelliferyl β D Gentiotrioside

Biochemical Mechanism of 4-Methylumbelliferone (B1674119) Release Upon Glycosidic Cleavage

The fundamental process for the liberation of 4-methylumbelliferone (4-MU) from 4-Methylumbelliferyl β-D-gentiotrioside is enzymatic hydrolysis. The substrate itself is composed of a gentiotriose moiety—a trisaccharide of glucose units linked by β-1,6 glycosidic bonds—attached to a fluorescent compound, 4-methylumbelliferone, via a β-glycosidic linkage.

The mechanism unfolds in a series of steps:

Enzyme-Substrate Binding: A specific glycosidase enzyme, typically a β-glucosidase, recognizes and binds to the gentiotriose portion of the molecule. The enzyme's active site accommodates the sugar chain, positioning the scissile glycosidic bond that links the oligosaccharide to the 4-MU aglycone for catalysis.

Glycosidic Bond Cleavage: The enzyme catalyzes the hydrolysis of the β-glycosidic bond. This reaction involves the addition of a water molecule across the bond, breaking it and separating the gentiotriose sugar from the 4-methylumbelliferone molecule. researchgate.netanr.fr The precise mechanism often involves key acidic amino acid residues within the enzyme's active site that act as a proton donor and a nucleophile. nih.gov

Product Release: Once cleaved, the free gentiotriose and 4-methylumbelliferone are released from the enzyme's active site.

The utility of this compound in biochemical assays stems from its fluorogenic properties. The intact substrate, 4-Methylumbelliferyl β-D-gentiotrioside, is essentially non-fluorescent. However, upon enzymatic cleavage, the released 4-methylumbelliferone is highly fluorescent, emitting a strong blue light when excited by ultraviolet (UV) light. biosynth.comcaymanchem.com This change in fluorescence is directly proportional to the amount of substrate hydrolyzed, allowing for a sensitive and continuous measurement of enzyme activity. The fluorescence intensity of 4-MU is pH-dependent, with excitation and emission maxima shifting with pH. caymanchem.commedchemexpress.comcaymanchem.com

Identification and Characterization of Target Glycosidase Enzymes

The hydrolysis of 4-Methylumbelliferyl β-D-gentiotrioside is primarily carried out by a specific class of enzymes known as glycosyl hydrolases or glycosidases. The structure of the substrate, with its β-linked glucose units, dictates which enzymes can effectively cleave it.

β-Glucosidases (e.g., Glucosylceramidase)

β-Glucosidases (EC 3.2.1.21) are the principal enzymes responsible for hydrolyzing 4-Methylumbelliferyl β-D-gentiotrioside. biosynth.com These enzymes specialize in cleaving terminal, non-reducing β-D-glucose residues from the end of various carbohydrates. Since gentotriose is an oligosaccharide composed entirely of glucose units connected by β-linkages, it serves as a suitable substrate for these enzymes.

A prominent and clinically significant β-glucosidase is glucosylceramidase (also known as glucocerebrosidase or GBA1). caymanchem.comnih.gov Deficiencies in GBA1 activity lead to Gaucher disease, a lysosomal storage disorder. nih.gov While 4-Methylumbelliferyl β-D-glucopyranoside (a simpler, single-glucose version) is the standard fluorogenic substrate used in diagnostic assays for GBA1, the gentiotrioside analogue would similarly be a substrate, requiring sequential cleavage of the glucose units by the enzyme. caymanchem.comsigmaaldrich.comsigmaaldrich.com The use of such substrates is well-established for assaying GBA1 activity in various biological samples, including cell lysates and purified enzyme preparations. sigmaaldrich.comsigmaaldrich.com

Chitotriosidases and Chitinases

Chitotriosidases (CHIT1) and chitinases are enzymes that degrade chitin, a polymer of N-acetylglucosamine linked by β-1,4 bonds. nih.gov They are highly specific to this type of sugar. A structurally related but distinct substrate, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside, is a widely used fluorogenic substrate for measuring the activity of these enzymes, particularly CHIT1, which is a biomarker for Gaucher disease. caymanchem.comnih.govnih.gov

However, chitotriosidases and chitinases would not be expected to hydrolyze 4-Methylumbelliferyl β-D-gentiotrioside. The reason lies in their stringent substrate specificity. These enzymes recognize the N-acetylglucosamine units of chitotriose. researchgate.netnih.govnih.gov Gentotriose is composed of glucose, which lacks the N-acetyl group at the C2 position. This structural difference prevents the proper binding of the gentiotrioside substrate into the active site of chitinolytic enzymes, thus precluding its hydrolysis. The comparison highlights the high degree of specificity that glycosidases exhibit for their target carbohydrate structures.

Other Relevant Glycosyl Hydrolases (e.g., Cellulases, Xylanases, Glucuronidases, Galactosidases)

The activity of other glycosyl hydrolases on 4-Methylumbelliferyl β-D-gentiotrioside is limited by their substrate specificity.

Cellulases: These enzymes degrade cellulose, a polymer of β-1,4-linked glucose. Some cellulases, such as those from the bacterium Cellulomonas fimi, have demonstrated activity on 4-methylumbelliferyl cellotrioside (containing β-1,4 linkages). researchgate.net However, the β-1,6 linkages in gentotriose would make it a poor substrate for most classical cellulases, which are specific for the β-1,4 bond configuration. anr.fr

Xylanases: These enzymes are specific for cleaving xylan, a polymer of xylose. Their active sites are tailored to bind xylose units and would not effectively bind the glucose units of gentotriose, making hydrolysis unlikely. researchgate.net

Glucuronidases and Galactosidases: These enzymes are highly specific for cleaving glucuronic acid and galactose residues, respectively. As 4-Methylumbelliferyl β-D-gentiotrioside contains only glucose, it would not be a substrate for these enzymes. nih.gov The inability of these varied glycosidases to act on this substrate underscores the precise molecular recognition required for enzymatic catalysis.

Quantitative Enzyme Kinetics Using 4-Methylumbelliferyl β-D-gentiotrioside

The fluorogenic nature of 4-Methylumbelliferyl β-D-gentiotrioside makes it an excellent tool for quantitative enzyme kinetics. By continuously monitoring the increase in fluorescence that accompanies the release of 4-MU, researchers can precisely measure the rate of the enzymatic reaction. caymanchem.comresearchgate.net

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

The Michaelis-Menten model is the cornerstone of enzyme kinetics, describing the relationship between the substrate concentration ([S]) and the initial reaction velocity (V₀). The key parameters of this model are:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme.

The experimental procedure to determine these parameters involves preparing a series of reactions with a fixed enzyme concentration and varying concentrations of the 4-Methylumbelliferyl β-D-gentiotrioside substrate. The initial rate of fluorescence increase is measured for each concentration. This data (V₀ vs. [S]) is then fitted to the Michaelis-Menten equation:

V₀ = (Vmax ​× [S]) / (Km ​+ [S])

While specific kinetic data for the hydrolysis of 4-Methylumbelliferyl β-D-gentiotrioside is not widely published, the table below shows representative kinetic parameters for the hydrolysis of similar 4-methylumbelliferyl substrates by different glycosidases to illustrate the type of data obtained from such analyses.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/System
Glucocerebrosidase (GBA1)4-MU-β-D-glucopyranoside~250-500~5000-10000Human Lysosomes
Hen Egg-White Lysozyme4-MU-N-acetyl-chitotrioside41Not ReportedGallus gallus
β-Xylosidase (Thxyl43A)p-Nitrophenyl-β-D-xylopyranoside1400Not Reported (kcat = 15.6 s⁻¹)Thermobifida halotolerans

This table presents example data for related substrates to demonstrate the principles of Michaelis-Menten kinetics. nih.govnih.govresearchgate.net The values can vary significantly based on the specific enzyme, its source, and assay conditions like pH and temperature.

The determination of Km and Vmax provides critical insights into an enzyme's efficiency and its affinity for the 4-Methylumbelliferyl β-D-gentiotrioside substrate, allowing for comparative studies of different enzymes or the effect of inhibitors on enzymatic activity. researchgate.netscielo.br

Assessment of Substrate Specificity and Selectivity

The substrate specificity of β-glucosidases (EC 3.2.1.21) is a critical aspect of their function, determining which glycosidic linkages they can cleave. While many β-glucosidases readily hydrolyze simple substrates like 4-Methylumbelliferyl β-D-glucopyranoside (MUG), their activity on more complex oligosaccharide substrates such as 4-Methylumbelliferyl β-D-gentiotrioside can vary significantly. This variation provides a basis for differentiating between various glycosidases.

The specificity for the glycone (sugar) portion of the substrate is governed by a network of hydrogen bonds between the enzyme's active site residues and the substrate's hydroxyl groups. nih.gov Key amino acid residues, particularly a conserved glutamate (B1630785) residue that interacts with hydroxyls 4 and 6 of the glucose unit, are crucial in determining the preference for different sugars. nih.gov The active site region that accommodates the aglycone (the non-sugar part, in this case, 4-methylumbelliferone) is structurally more variable among different β-glucosidases, which accounts for the wide range of natural and synthetic substrates they can hydrolyze. nih.gov

Enzymes are often tested against a panel of 4-MU-linked substrates with varying sugar chains (e.g., monosaccharides, disaccharides, trisaccharides) to determine their specificity. For example, studies on xylanases have utilized a series of 4-MU-β-D-xylooligosaccharides (from xylobiose to xylopentaose) to probe the enzyme's mode of action. psu.edu Similarly, comparing the hydrolysis rate of 4-Methylumbelliferyl β-D-gentiotrioside with that of MUG or 4-MU-cellobioside can reveal whether an enzyme is a true exoglucanase with a preference for terminal oligosaccharides. While some β-glucosidases are strictly specific, others are less stringent and can cleave various β-linked sugars, including glucosides, xylosides, and arabinosides. ebi.ac.uk The ability of an enzyme to hydrolyze the trisaccharide gentotriose from the 4-MU group indicates a binding site capable of accommodating a larger substrate.

Elucidation of pH-Dependent Enzyme Activity Profiles

The catalytic activity of enzymes is profoundly influenced by pH, which affects the ionization state of amino acid residues in the active site. Determining the optimal pH is fundamental to characterizing any enzyme. For β-glucosidases, the optimal pH typically falls within the acidic to neutral range.

It is important to note that the fluorescence of the hydrolysis product, 4-methylumbelliferone (4-MU), is itself pH-dependent. Its maximal fluorescence is observed under alkaline conditions (pH > 9), while detectable, though reduced, fluorescence occurs in acidic conditions. nih.govcaymanchem.com This necessitates stopping the enzymatic reaction with a high-pH buffer (e.g., glycine-NaOH, pH 10.3) to ensure standardized and maximal fluorescence detection. nih.gov

Table 1: pH Optima for β-Glucosidases from Various Sources Using a 4-MU Substrate
Enzyme SourceOptimal pHReference
Thermofilum sp. (TsBGL)5.0 nih.gov
Aspergillus niger4.0 researchgate.net
Fungal (General)4.0 - 6.5 researchgate.net
Animal Tissues (General)5.1 - 5.7 sigmaaldrich.com
Beauveria bassiana5.0 researchgate.net

These studies show a consistent acidic pH optimum for β-glucosidase activity, which is crucial for applications such as the enzymatic hydrolysis of biomass, often performed under acidic conditions. researchgate.net

Burst and Steady-State Kinetic Analysis

Steady-state kinetic analysis is used to determine key enzymatic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

No specific burst or steady-state kinetic data for the hydrolysis of 4-Methylumbelliferyl β-D-gentiotrioside are available in the reviewed literature. However, kinetic parameters have been determined for β-glucosidases using related fluorogenic and chromogenic substrates. This data illustrates the range of affinities and catalytic efficiencies observed for these enzymes. The Km for 4-Methylumbelliferyl β-D-gentiotrioside would be expected to differ from that of MUG, reflecting the different binding interactions of the trisaccharide glycone in the enzyme's active site.

Table 2: Steady-State Kinetic Parameters of β-Glucosidases with Various Substrates
Enzyme SourceSubstrateKmVmaxReference
β-Glucosidase (Cow Rumen Metagenome)p-Nitrophenyl-β-D-glucopyranoside0.4037 mM5735.8 µmol/min/mg researchgate.net
Thermofilum sp. (TsBGL)p-Nitrophenyl-β-D-glucopyranoside-139.2 µmol/min/mg nih.gov
Thermofilum sp. (TsBGL)Cellobiose-24.3 µmol/min/mg nih.gov

Information on pre-steady-state "burst" kinetics, which can reveal the rate of formation of the glycosyl-enzyme intermediate, was not found for 4-Methylumbelliferyl β-D-gentiotrioside.

Glycosidase Inhibition Studies

Fluorogenic substrates like 4-Methylumbelliferyl β-D-gentiotrioside are invaluable tools in the screening and characterization of glycosidase inhibitors. The high sensitivity of fluorescence assays allows for high-throughput screening of potential drug candidates or for detailed mechanistic studies of enzyme inhibition.

Evaluation of Inhibitor Potency and Mechanism

Inhibitor potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Assays using 4-Methylumbelliferyl β-D-gentiotrioside would involve measuring the rate of fluorescence increase in the presence of varying concentrations of an inhibitor. By analyzing how the inhibitor affects the enzyme's Km and Vmax for the substrate, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. This information is critical for designing specific and effective drugs targeting glycosidases, which are implicated in diseases like diabetes, viral infections, and lysosomal storage disorders.

Differential Inhibition for Enzyme Subtype Discrimination

In complex biological samples, multiple enzyme subtypes may be able to hydrolyze the same substrate. For instance, assays for the lysosomal enzyme glucocerebrosidase (GBA1) using MUG can be confounded by the activity of the non-lysosomal GBA2 and cytosolic GBA3. nih.gov This challenge can be overcome in two ways:

Differential Inhibition: A specific inhibitor for the interfering enzymes can be added to the assay. For example, sodium taurocholate is used to suppress the activity of most β-glucosidases, allowing for the specific measurement of GBA1, which is resistant to this inhibition. sigmaaldrich.com

Substrate-Based Selectivity: The substrate itself can be modified to be selective for a specific enzyme subtype. Researchers have synthesized 6-O-acyl-4MU-β-Glc substrates that are selectively hydrolyzed by GBA1, as GBA2 and GBA3 cannot accommodate the bulky acyl group at the C-6 position of the glucose. nih.gov

A similar approach could be applied using 4-Methylumbelliferyl β-D-gentiotrioside. An inhibitor that selectively targets one β-glucosidase over another could be used to dissect the enzymatic activities within a sample, providing a powerful tool for diagnostics and research.

Applications in Biological and Biochemical Systems Research

Assessment of Glycosidase Activity in Microbial Systems

The study of microbial glycosidases is crucial for understanding how microorganisms process complex carbohydrates, their role in biogeochemical cycles, and their potential for industrial applications. Fluorogenic substrates like 4-methylumbelliferyl derivatives are instrumental in these investigations.

The enzymatic machinery of fungi and yeasts is of great interest for both basic research and biotechnology. Fluorogenic substrates are key to characterizing the enzymes involved in biomass degradation. An example of this is the purification and characterization of an extracellular β-glucosidase from the fungus Sporothrix schenckii, where 4-methylumbelliferyl β-D-glucopyranoside was used as a substrate to determine the enzyme's kinetic parameters, such as K_m and V_max. The substrate was also instrumental in determining the enzyme's substrate specificity. Furthermore, 4-methylumbelliferyl-β-D-galactoside has been employed to detect β-galactosidase activity in yeast. sigmaaldrich.com Although direct research citing the use of 4-Methylumbelliferyl b-D-gentiotrioside is limited, its structural similarity to these compounds suggests its suitability for characterizing fungal and yeast β-glucosidases with specificity towards oligosaccharides.

The diverse metabolic capabilities of microorganisms can be harnessed for identification purposes. The presence of specific glycosidases can serve as a biochemical marker for a particular species or strain. For example, fluorogenic substrates are used for the rapid identification of bacteria in clinical samples, such as blood cultures. psu.edu The enzymatic profile generated by a panel of different 4-methylumbelliferyl-linked substrates can create a unique "signature" for a microorganism. While not specifically documented for this compound, its role as a substrate for β-glucosidase positions it as a potential component in such diagnostic panels to differentiate microorganisms based on their ability to hydrolyze gentiotriose.

Investigations in Plant Molecular and Cellular Biology

In plant sciences, fluorogenic substrates have become indispensable for studying gene expression and enzyme function, contributing to our understanding of plant development and metabolism.

A prominent application of 4-methylumbelliferyl derivatives in plant biology is in reporter gene assays. The GUS (β-glucuronidase) system is a widely used example, where the E. coli gene gusA is introduced into plants as a reporter. The expression of this gene is then quantified by the hydrolysis of a fluorogenic substrate, typically 4-Methylumbelliferyl-β-D-glucuronide (MUG), which releases a fluorescent signal. psu.eduresearchgate.netnih.gov This allows for the sensitive detection of gene expression in transformed plants. nih.gov While the GUS system specifically uses the glucuronide derivative, the underlying principle of using a 4-methylumbelliferyl-based substrate to report on enzyme activity is directly transferable. It is plausible that this compound could be used in similar reporter systems designed around a β-glucosidase that specifically recognizes gentiotriose, should such a system be developed for plant research.

Plant glycosidases are involved in a myriad of processes, from cell wall remodeling to the mobilization of stored energy. Understanding the function of these enzymes requires specific substrates. While direct studies employing this compound in this context are not widely reported, the use of related fluorogenic substrates is common. For instance, these substrates are used to investigate the activity of various hydrolases involved in plant carbohydrate metabolism. The specificity of this compound for enzymes that act on oligosaccharides makes it a potentially valuable tool for dissecting the roles of specific β-glucosidases in the complex network of plant carbohydrate processing.

Applications of 4-Methylumbelliferyl β-D-gentiotrioside in Scientific Research

The fluorogenic compound 4-Methylumbelliferyl β-D-gentiotrioside belongs to a class of substrates widely utilized in biological and biochemical research. These substrates are composed of a carbohydrate moiety linked to a fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU). When the glycosidic bond connecting the sugar and the fluorophore is cleaved by a specific glycosidase enzyme, the highly fluorescent 4-MU is released. The intensity of this fluorescence, typically measured at an alkaline pH, is directly proportional to the enzyme's activity. This principle forms the basis of highly sensitive assays for detecting and quantifying glycosidase activity in a variety of research settings.

The application of advanced microscopy and imaging techniques is critical for understanding plant cell dynamics, including development and responses to environmental stress. nih.gov Modern methods such as fluorescence, confocal laser scanning, and electron microscopy are used to visualize cellular structures and processes in high resolution. nih.govzeiss.com Non-destructive 3D imaging technologies, for example, allow for the detailed study of internal plant structures like roots, stems, and leaves in their natural state, which is crucial for applications in phenotyping and studying pathogen interactions. zeiss.com While fluorogenic substrates are a key tool in life sciences, specific, detailed applications of 4-Methylumbelliferyl β-D-gentiotrioside for metabolomic profiling in plant cell cultures are not extensively documented in current research literature. However, the broader field of plant science benefits from diagnostic tools for early disease detection, sometimes using portable and field-ready systems to identify pathogens in crops like sugarcane or to detect plant RNA viruses. youtube.com

Fluorogenic substrates, including 4-methylumbelliferyl derivatives, are foundational tools for studying glycosidase activity in in vitro models using animal and human cells and tissues. biosynth.com Glycosidases are a class of enzymes that demonstrate high selectivity for hydrolyzing specific sugar linkages. thermofisher.com The artificial 4-MU substrates are widely used to measure the activity of a vast number of these enzymes, particularly lysosomal enzymes. nih.gov The assay's principle involves the enzymatic hydrolysis of the substrate under optimal pH conditions, which liberates the 4-methylumbelliferone (4-MU) molecule. nih.govsigmaaldrich.com The reaction is typically stopped by adding a high-pH buffer, which enhances the fluorescence of the released 4-MU, allowing for sensitive quantification. sigmaaldrich.com The fluorescence intensity directly correlates with the level of enzyme activity. nih.gov

Table 1: General Properties of 4-Methylumbelliferyl (4-MU) Based Enzyme Assays

PropertyDescriptionReference
Principle Enzymatic cleavage of a 4-MU-linked substrate releases the fluorescent 4-methylumbelliferone. nih.gov
Detection Fluorescence of released 4-MU is measured with a fluorometer. nih.gov
pH Dependence Enzyme activity is assayed at an optimal (often acidic) pH, and fluorescence is maximized by adding an alkaline stop buffer (pH >10). nih.govsigmaaldrich.com
Fluorophore 4-Methylumbelliferone (4-MU) sigmaaldrich.com
Excitation Max (pH dependent) ~360-385 nm sigmaaldrich.commedchemexpress.com
Emission Max ~445-455 nm sigmaaldrich.commedchemexpress.com

The measurement of lysosomal enzyme activity is a gold standard for the diagnosis of lysosomal storage diseases (LSDs), a group of over 50 genetic disorders caused by deficiencies in specific lysosomal enzymes. nih.gov Fluorometric assays using 4-MU-conjugated substrates are a simple, highly sensitive, and widely adopted method for this purpose. nih.gov These assays can be performed on various biological samples, including cultured skin fibroblasts and isolated leukocytes. nih.govacs.org By incubating cell lysates with a specific 4-MU substrate, researchers can determine the activity of the corresponding enzyme, where a deficiency is indicative of a specific LSD. nih.gov

Table 2: Examples of 4-MU Substrates in Lysosomal Enzyme Analysis

Target EnzymeAssociated Disease (Example)4-MU Substrate (Example)Cell/Tissue SourceReference
α-L-iduronidaseMucopolysaccharidosis I (MPS-I)4-Methylumbelliferyl α-L-iduronideFibroblasts, Leukocytes nih.gov
β-GalactocerebrosidaseKrabbe Disease (Globoid Cell Leukodystrophy)4-Methylumbelliferyl-β-D-galactopyranosideBrain homogenate, Fibroblasts researchgate.net
β-Glucocerebrosidase (GBA1)Gaucher Disease4-Methylumbelliferyl-β-D-glucopyranosideFibroblasts, Leukocytes nih.gov
Acid β-glucosidaseGaucher Disease4-Methylumbelliferyl-β-D-glucopyranosideFibroblasts thermofisher.comacs.org

Glucosylceramidase, also known as β-glucocerebrosidase (GCase or GBA1), is a lysosomal enzyme critical for the breakdown of glucosylceramide. universiteitleiden.nl Deficient GCase activity leads to Gaucher disease and is a significant risk factor for Parkinson's disease. acs.org Assays to measure GCase activity frequently employ the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-Glc). nih.gov

A challenge in these assays is the potential for interference from other β-glucosidases, such as the non-lysosomal GBA2 and cytosolic GBA3, which can also hydrolyze 4MU-β-Glc and contribute to background fluorescence. acs.orgnih.gov This has led to the development of more complex subtractive assays that use detergents or inhibitors to isolate GBA1 activity. acs.org Research efforts have focused on synthesizing modified 4-MU substrates, such as those with an alkyl group at the C-6 position of the glucose, to create substrates that are selectively hydrolyzed by GBA1 and not by GBA2 or GBA3, thereby improving the accuracy of the diagnostic assay. nih.govuniversiteitleiden.nl These selective substrates are valuable for analyzing GCase activity in various cell models, including patient-derived fibroblasts and tissue homogenates from transgenic mice, which can model neuronal environments. acs.org

Fluorogenic substrates from the 4-methylumbelliferyl family are broadly applicable for examining the activity profiles of various acid hydrolases in research-derived biological samples. nih.gov Acid hydrolases are enzymes that function optimally in the acidic environment of the lysosome. nih.gov The standard assay procedure involves incubating the biological sample (e.g., cell lysate, tissue homogenate) with the appropriate 4-MU-substrate at an acidic pH that mimics the lysosomal environment. sigmaaldrich.comresearchgate.net Following the incubation period, the reaction is terminated by the addition of a strong alkaline buffer, such as glycine-NaOH. sigmaaldrich.comresearchgate.net This step serves two purposes: it halts the enzymatic reaction and it ionizes the released 4-methylumbelliferone, a state in which its fluorescence is significantly enhanced, allowing for highly sensitive detection. sigmaaldrich.com This general strategy enables researchers to create activity profiles for a wide range of hydrolases across different samples. nih.gov

Advanced Analytical and Methodological Approaches for 4 Methylumbelliferyl β D Gentiotrioside Assays

Optimization and Development of Fluorometric Assays

Fluorometric assays utilizing 4-methylumbelliferyl substrates are foundational for detecting and quantifying glycosidase activity. The core principle involves an enzymatic reaction that cleaves the non-fluorescent substrate, 4-Methylumbelliferyl β-D-gentiotrioside, into its sugar moiety and the highly fluorescent 4-methylumbelliferone (B1674119). The intensity of the emitted fluorescence is directly proportional to the amount of 4-methylumbelliferone produced and thus reflects the enzyme's activity.

The sensitivity of assays using 4-methylumbelliferyl substrates is a critical parameter, directly influencing the ability to detect low levels of enzymatic activity. Several strategies are employed to enhance sensitivity and lower the detection limits.

One significant challenge is the pH-dependent fluorescence of the reaction product, 4-methylumbelliferone. nih.gov To achieve maximum fluorescence and thus the highest sensitivity, the pH of the solution must be raised to an alkaline range (typically pH 9-10) after the enzymatic reaction has completed. researchgate.net This is often accomplished by adding a "stop buffer," such as a high pH carbonate or sodium hydroxide (B78521) solution, which terminates the enzyme activity and optimizes the fluorescence signal. promega.commedchemexpress.com

The choice of substrate itself can impact sensitivity. While 4-methylumbelliferone-based substrates are generally more sensitive than their nitrophenyl-based counterparts, novel derivatives have been developed to further improve performance, especially under non-alkaline conditions. researchgate.net For instance, fluorinated derivatives of 4-methylumbelliferone, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), have been synthesized. The corresponding glycoside substrates, like 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG), yield a fluorophore with a lower pKa. This allows for the generation of strong fluorescence signals at neutral or even acidic pH, providing a significant advantage for enzymes that are not active or stable at the high pH required for optimal 4-MU fluorescence. nih.gov This approach can yield fluorescence signals more than ten times higher than those of traditional substrates when measured at a pH optimal for the enzyme's activity. nih.gov

Modern instrumentation also plays a crucial role. Fluorometers like the Turner BioSystems TBS-380 can achieve a minimum detection limit (MDL) for 4-methylumbelliferone as low as 0.1 nM, demonstrating the high sensitivity attainable with optimized systems. promega.com

The principles of fluorometric assays using 4-methylumbelliferyl derivatives are well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery and enzyme characterization. nih.gov Assays are readily adapted to microplate formats (e.g., 96-well or 384-well plates), allowing for the simultaneous analysis of numerous samples.

In a typical microplate-based HTS workflow, small volumes of enzyme and substrate are dispensed into the wells. Following an incubation period, a plate reader equipped with appropriate filters or monochromators for fluorescence detection measures the signal from each well. The process is rapid, requires minimal reagent, and can be automated.

For instance, a workflow could involve:

Dispensing the enzyme solution into microplate wells.

Adding the 4-Methylumbelliferyl β-D-gentiotrioside substrate to initiate the reaction.

Incubating the plate for a defined period at the optimal temperature for the enzyme.

Adding an alkaline stop buffer to terminate the reaction and maximize the fluorophore's signal. promega.com

Reading the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~460 nm emission). promega.com

This platform is essential for screening large libraries of potential enzyme inhibitors or for characterizing enzyme variants. Fluorescence-activated cell sorting (FACS) can also be adapted for HTS, particularly in whole-cell screening assays where enzymatic activity within individual cells is of interest.

The stability of the fluorescence signal and the influence of the pH environment are paramount considerations in assay design. The fluorescence of 4-methylumbelliferone is highly dependent on pH. researchgate.net At acidic or neutral pH, the fluorescence is minimal, while it reaches a maximum in alkaline conditions, typically between pH 9 and 10. nih.govresearchgate.net

This pH dependency presents a dichotomy: the optimal pH for an enzyme's activity may not align with the optimal pH for fluorescence detection. For example, many glycosidases function best in acidic to neutral conditions (pH 4-7). nih.govnih.gov Performing the assay in this range would lead to a significant underestimation of enzyme activity due to poor fluorescence yield.

To overcome this, a two-step pH process is standard practice:

Enzymatic Reaction: The incubation of the enzyme with 4-Methylumbelliferyl β-D-gentiotrioside is carried out in a buffer system optimized for the enzyme's specific pH requirements.

Fluorescence Measurement: After the desired incubation time, a basic solution (stop buffer) is added to raise the pH above 9, stopping the enzymatic reaction and shifting the 4-methylumbelliferone to its highly fluorescent phenolate (B1203915) form. researchgate.netpromega.com

The stability of the substrate itself is also a factor. Some fluorogenic substrates can undergo spontaneous hydrolysis, leading to background fluorescence. The stability of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, for instance, has been shown to be greater than that of the corresponding pentasaccharide, highlighting the importance of substrate integrity. nih.gov It is crucial to run parallel control reactions containing the substrate but no enzyme to measure and subtract any background signal resulting from non-enzymatic hydrolysis or intrinsic substrate fluorescence. researchgate.net

Integration with Complementary Analytical Techniques

While fluorometric assays are powerful, their integration with other analytical methods provides a more comprehensive and validated understanding of enzyme activity.

The primary instrumentation for these assays is a spectrofluorometer or a fluorescence microplate reader. researchgate.net Data acquisition involves measuring the fluorescence intensity over time (for kinetic assays) or at a fixed endpoint.

Key instrumental parameters for detecting the 4-methylumbelliferone product are:

Excitation Wavelength (λex): This is pH-dependent. At alkaline pH (e.g., >9), the optimal excitation is around 360-365 nm. promega.comresearchgate.net At neutral or acidic pH, the excitation maximum shifts to shorter wavelengths. medchemexpress.com

Emission Wavelength (λem): The emission maximum is consistently in the blue region of the spectrum, around 445-460 nm. promega.commedchemexpress.commedchemexpress.com

To ensure accurate quantification, a standard curve is essential. promega.comresearchgate.net This is generated by measuring the fluorescence of known concentrations of pure 4-methylumbelliferone under the exact same final buffer and pH conditions as the samples. This allows the relative fluorescence units (RFU) measured in the assay to be converted into the molar amount of product formed. researchgate.net Linearity of the fluorescence signal with respect to the 4-MU concentration should be confirmed within the range of the experimental results. researchgate.net

Table 1: Typical Spectrofluorometric Parameters for 4-Methylumbelliferone (4-MU) Detection in an Alkaline Stop Buffer

Parameter Wavelength/Setting Rationale
Excitation Wavelength (λex) 360 - 365 nm Optimal wavelength to excite the phenolate form of 4-MU, which predominates at high pH, ensuring maximum signal. promega.comresearchgate.net
Emission Wavelength (λem) 445 - 460 nm Wavelength of maximum fluorescence emission for 4-MU, providing the highest detection sensitivity. promega.commedchemexpress.com
Assay Endpoint pH >9.0 Ensures the complete conversion of 4-MU to its highly fluorescent form and terminates the enzymatic reaction. researchgate.net
Standard Pure 4-Methylumbelliferone Used to generate a standard curve for converting Relative Fluorescence Units (RFU) to product concentration (e.g., µM). promega.comresearchgate.net

To validate the results of fluorometric assays and confirm the identity of the reaction products, data can be coupled with chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

HPLC analysis can be used to:

Confirm Product Identity: By separating the reaction mixture and comparing the retention time of the fluorescent peak with that of a pure 4-methylumbelliferone standard, one can definitively confirm that the signal originates from the correct enzymatic cleavage product.

Quantify Substrate and Product: HPLC with a UV or fluorescence detector can simultaneously quantify the decrease in the substrate (4-Methylumbelliferyl β-D-gentiotrioside) and the increase in the product (4-methylumbelliferone). This provides an orthogonal method to verify the enzyme kinetics measured by spectrofluorometry.

Assess Purity: This method can be used to check the purity of the substrate before the assay begins and to identify any potential side products formed during the reaction.

For example, a method for the HPLC quantification of 4-methylumbelliferyl-β-D-glucuronide has been established, demonstrating the utility of this approach for monitoring probe substrates in biological samples. medchemexpress.com This same principle is directly applicable to assays involving 4-Methylumbelliferyl β-D-gentiotrioside to ensure that the observed fluorescence is a true and accurate representation of the specific enzymatic activity being investigated.

Method Validation and Reproducibility in Enzyme Activity Measurements

The reliability and accuracy of any quantitative enzyme assay, including those employing the fluorogenic substrate 4-Methylumbelliferyl β-D-gentiotrioside, are fundamentally dependent on rigorous method validation and a thorough assessment of reproducibility. This process ensures that the obtained results are consistent, reliable, and accurately reflect the enzymatic activity of interest, such as that of cellulases or other β-glucanases capable of hydrolyzing this substrate. Method validation for fluorometric assays involves establishing key performance characteristics, including precision, linearity, and specificity.

The enzymatic hydrolysis of 4-Methylumbelliferyl β-D-gentiotrioside yields the fluorescent product 4-methylumbelliferone (4-MU). The rate of formation of 4-MU, measured by the increase in fluorescence intensity over time, is directly proportional to the enzyme's activity. The validation process for such an assay typically involves the following key parameters:

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed in terms of imprecision and is assessed at two levels:

Intra-assay precision (Repeatability): This measures the variation within a single assay run. It is determined by assaying replicate samples of the same material in one analytical run. The variation is typically expressed as the coefficient of variation (CV). Generally, an intra-assay CV of less than 10% is considered acceptable for biological assays. nih.gov

Inter-assay precision (Reproducibility): This assesses the variation between different assay runs conducted on different days, often by different operators or with different batches of reagents. It provides an indication of the long-term reliability of the method. An inter-assay CV of less than 15% is generally considered acceptable. nih.gov

Linearity: This is the ability of the assay to provide results that are directly proportional to the concentration of the analyte (in this case, the enzyme) in the sample. A standard curve, generated by plotting the fluorescence of known concentrations of the product (4-methylumbelliferone), is essential to confirm the linear range of the assay. promega.com The assay should demonstrate a linear relationship between enzyme concentration and the measured activity under the defined assay conditions.

Specificity: This ensures that the measured signal is solely due to the activity of the enzyme of interest on the specific substrate, 4-Methylumbelliferyl β-D-gentiotrioside. This is particularly crucial when working with complex biological samples that may contain other enzymes capable of hydrolyzing the substrate or interfering with the fluorescence measurement. For instance, in cellulase (B1617823) assays using oligosaccharide substrates, the presence of β-glucosidases can be a source of interference. nih.gov The use of specific inhibitors can help to assess the contribution of non-target enzymes.

Due to the limited availability of specific validation data for assays using 4-Methylumbelliferyl β-D-gentiotrioside, the following tables present illustrative data based on the validation of fluorometric assays for closely related enzymes and substrates. These tables serve as a representative example of the data generated during the method validation process.

Table 1: Illustrative Intra-Assay Precision for a Fluorometric Glycosidase Assay

Sample IDReplicate 1 (RFU/min)Replicate 2 (RFU/min)Replicate 3 (RFU/min)MeanStandard DeviationIntra-Assay CV (%)
Low Control15.216.115.515.60.462.95
High Control88.992.390.190.431.721.90

This table demonstrates the typical format for presenting intra-assay precision data. The Coefficient of Variation (CV) is calculated as (Standard Deviation / Mean) * 100. RFU/min refers to Relative Fluorescence Units per minute.

Table 2: Illustrative Inter-Assay Precision for a Fluorometric Glycosidase Assay

Assay DayLow Control (Mean Activity)High Control (Mean Activity)
Day 115.690.4
Day 216.593.1
Day 315.989.5
Overall Mean 16.0 91.0
Standard Deviation 0.46 1.85
Inter-Assay CV (%) 2.88 2.03

This table illustrates how inter-assay precision is determined by comparing the mean results of control samples across multiple days. The Inter-Assay CV provides a measure of the assay's reproducibility over time.

Table 3: Linearity of 4-Methylumbelliferone Fluorescence

4-MU Concentration (nM)Fluorescence (RFU)
05
10152
20305
40610
60912
801215
1001520

This table shows a representative linear relationship between the concentration of the fluorescent product, 4-methylumbelliferone (4-MU), and the measured relative fluorescence units (RFU). A linear regression of such data would yield a high coefficient of determination (R²), typically >0.99, confirming the linearity of the detection method. researchgate.net

The reproducibility of assays using 4-Methylumbelliferyl β-D-gentiotrioside is also influenced by several practical factors, including the stability of the substrate and the enzyme, the accuracy of pipetting, and the consistency of incubation times and temperatures. Therefore, standardized operating procedures (SOPs) are crucial for ensuring high reproducibility both within and between laboratories.

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation 4-Methylumbelliferyl Glycoside Probes

The future development of probes based on 4-Methylumbelliferyl β-D-gentiotrioside will likely focus on enhancing their photophysical properties and biological stability. While the core 4-methylumbelliferyl (4-MU) fluorophore is widely used, next-generation probes could incorporate fluorinated umbelliferone (B1683723) derivatives, such as 6,8-difluoro-4-methylumbelliferone (DiFMU). nih.gov The advantage of such modifications lies in the lower pKa of the resulting fluorophore, which allows for maximum fluorescence at neutral or even acidic pH, a significant improvement over the alkaline pH required for optimal 4-MU fluorescence. nih.gov This is particularly relevant for studying enzymes that function in acidic subcellular compartments like lysosomes.

The synthesis of these next-generation probes will build upon established methods for creating glycosidic bonds. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy. nih.govubc.ca For instance, a core 4-methylumbelliferyl glycoside could be synthesized chemically, followed by the enzymatic addition of further sugar residues using specific glycosyltransferases to build the gentiotrioside chain. This approach allows for precise control over the stereochemistry and linkage of the glycan, which is crucial for ensuring substrate specificity. nih.gov

Furthermore, the synthesis of non-hydrolyzable analogs of 4-Methylumbelliferyl β-D-gentiotrioside represents another promising avenue. By replacing the anomeric oxygen with sulfur, for example, researchers can create probes that act as competitive inhibitors of specific glycosidases. These probes would be invaluable for structural studies, such as X-ray crystallography, to trap and visualize the enzyme-substrate complex, providing detailed insights into the molecular basis of substrate recognition and catalysis.

Expanding the Repertoire of Enzyme Targets and Biological Pathways

4-Methylumbelliferyl β-D-gentiotrioside is specifically designed to target enzymes that recognize and cleave β-1,6-glucosidic linkages. This includes certain β-glucanases and potentially other glycoside hydrolases with activity towards gentiobiose-containing oligosaccharides. A primary future direction is to use this probe to systematically screen for and characterize novel enzymes with this specificity from a wide range of biological sources, including microbial communities from diverse environments and various plant and animal tissues.

The enzymatic hydrolysis of this substrate can be monitored in real-time, providing kinetic data that can be used to determine enzyme activity and inhibition. A key application will be in distinguishing between different classes of glucanases. For example, in a complex mixture of cellulolytic enzymes, 4-Methylumbelliferyl β-D-gentiotrioside could be used to specifically assay for enzymes that trim the side chains of complex glucans, complementing the use of other substrates like 4-methylumbelliferyl-β-D-cellobioside, which targets enzymes acting on β-1,4-linkages. nih.govresearchgate.net

By identifying enzymes that act on this substrate, researchers can then explore the biological pathways in which these enzymes participate. For instance, in pathogenic fungi or bacteria, β-1,6-glucanases can be involved in cell wall remodeling, biofilm formation, and host-pathogen interactions. The use of 4-Methylumbelliferyl β-D-gentiotrioside could, therefore, facilitate the discovery of new targets for antimicrobial drugs.

Novel Applications in Systems Biology and Functional Glycomics Research

The integration of data from highly specific probes like 4-Methylumbelliferyl β-D-gentiotrioside into systems biology models is a key emerging application. nih.gov By quantifying the activity of specific glycosidases in different cellular states or in response to various stimuli, researchers can build more accurate models of the complex network of glycosylation and glycan processing pathways. nih.gov This can provide a more dynamic view of the "glycome" and its role in cellular function, development, and disease.

In the field of functional glycomics, which seeks to understand the roles of glycans in biological processes, 4-Methylumbelliferyl β-D-gentiotrioside can be a powerful tool for activity-based profiling. For example, it could be used in high-throughput screening assays to identify small molecule inhibitors or activators of specific β-1,6-glucanases. Such compounds would be valuable for dissecting the roles of these enzymes in complex biological systems and could represent starting points for drug discovery.

Another novel application is in the spatial and temporal mapping of enzyme activity within cells or tissues. Advanced imaging techniques, combined with next-generation probes with improved photophysical properties, could allow for the visualization of where and when specific β-1,6-glucosidic linkages are being cleaved. This would provide unprecedented insights into the localized regulation of glycan processing and its impact on cellular signaling and physiology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.